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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin transporter (SERT) inhibition

by the compound JNJ-28583867. It includes quantitative binding data, detailed experimental

protocols for Ki determination, and a visualization of the associated signaling pathways.

Core Compound Activity: Serotonin Transporter
Inhibition
JNJ-28583867 is a potent inhibitor of the human serotonin transporter (SERT) with a high

degree of selectivity. In addition to its activity at SERT, JNJ-28583867 is also a selective

antagonist of the histamine H3 receptor.[1] This dual-action profile suggests its potential

therapeutic application in conditions where modulation of both serotonergic and histaminergic

systems is beneficial.

Quantitative Binding Affinity
The inhibitory activity of JNJ-28583867 at the serotonin transporter is quantified by its inhibition

constant (Ki). A lower Ki value indicates a higher binding affinity. The compound also

demonstrates significant selectivity for SERT over other monoamine transporters, namely the

dopamine transporter (DAT) and the norepinephrine transporter (NET).
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Target Ki (nM) Selectivity vs. SERT

Serotonin Transporter (SERT) 3.7 -

Histamine H3 Receptor 10.6
2.9-fold less potent than at

SERT

Dopamine Transporter (DAT) >100 >30-fold

Norepinephrine Transporter

(NET)
>100 >30-fold

Data sourced from Barbier et al., 2007.[1]

Experimental Protocols: Determination of SERT
Inhibition Ki
The following protocol is a representative method for determining the Ki of a test compound like

JNJ-28583867 for the serotonin transporter using a radioligand binding assay. This is based on

standard methodologies employed in the field, as the specific protocol from the primary

literature was not available.

Radioligand Binding Assay for SERT
Objective: To determine the binding affinity (Ki) of JNJ-28583867 for the human serotonin

transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin

transporter (hSERT).

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

Test Compound: JNJ-28583867.

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM

paroxetine or imipramine).
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Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Scintillation Cocktail.

Glass Fiber Filters.

96-well plates.

Filtration apparatus.

Scintillation counter.

Procedure:

Membrane Preparation:

Culture HEK293-hSERT cells to confluence.

Harvest the cells and homogenize them in ice-cold assay buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell

membranes.

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein

concentration of 50-200 µg/mL.

Binding Assay:

In a 96-well plate, add the following to each well in triplicate:

Assay buffer.

A fixed concentration of [³H]Citalopram (typically at or near its Kd value).

Increasing concentrations of JNJ-28583867 (e.g., 0.1 nM to 10 µM).

For total binding wells, add vehicle instead of the test compound.
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For non-specific binding wells, add the non-specific binding control.

Initiate the binding reaction by adding the cell membrane preparation to each well.

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow

the binding to reach equilibrium.

Filtration and Counting:

Rapidly terminate the binding reaction by filtering the contents of each well through glass

fiber filters using a cell harvester. This separates the membrane-bound radioligand from

the unbound radioligand.

Wash the filters multiple times with ice-cold assay buffer to remove any remaining

unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the JNJ-28583867
concentration.

Determine the IC50 value (the concentration of JNJ-28583867 that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Experimental Workflow: SERT Ki Determination

HEK293-hSERT Cell Culture & Membrane Preparation

Radioligand Binding Assay Incubation
([³H]Citalopram + JNJ-28583867 + Membranes)

Rapid Filtration & Washing

Scintillation Counting

Data Analysis (IC50 -> Ki)

Click to download full resolution via product page

Workflow for determining the SERT inhibition Ki of JNJ-28583867.

Signaling Pathways Affected by SERT Inhibition
Inhibition of the serotonin transporter by JNJ-28583867 leads to an increase in the

concentration of serotonin in the synaptic cleft. This elevated serotonin level enhances the

activation of various postsynaptic serotonin receptors, which are predominantly G-protein

coupled receptors (GPCRs). These receptors are broadly classified based on the G-protein

they couple with: Gs, Gi, or Gq.

Gs-Coupled Serotonin Receptor Signaling
Serotonin receptors such as 5-HT4, 5-HT6, and 5-HT7 are coupled to the stimulatory G-

protein, Gs. Activation of this pathway leads to the stimulation of adenylyl cyclase, increased
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production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA

can then phosphorylate various downstream targets, including the transcription factor CREB

(cAMP response element-binding protein), which in turn can modulate the expression of genes

like brain-derived neurotrophic factor (BDNF).
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Downstream signaling of Gs-coupled serotonin receptors.
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Gq-Coupled Serotonin Receptor Signaling
The 5-HT2 family of serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C) are coupled to the Gq

protein. Activation of this pathway stimulates phospholipase C (PLC), which then cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein

Kinase C (PKC). These second messengers lead to a cascade of downstream cellular

responses.
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Downstream signaling of Gq-coupled serotonin receptors.

Gi-Coupled Serotonin Receptor Signaling
The 5-HT1 and 5-HT5 families of serotonin receptors are coupled to the inhibitory G-protein,

Gi. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a

decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptor

activation and leads to a reduction in PKA activity.
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Downstream signaling of Gi-coupled serotonin receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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